(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one
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Description
(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles and Organic Compounds
- The compound is used as a key intermediate in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs. Various methods have been developed for the synthesis of related 2-amino-1-benzothiophenes, which are crucial for pharmaceutical applications (Petrov, Popova, & Androsov, 2015).
- It serves as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, highlighting its versatility in organic synthesis (Roman, 2013).
- The compound is utilized for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, demonstrating its utility in the synthesis of polyfunctional heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Corrosion Inhibition
- Benzothiazole derivatives, including this compound, have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These inhibitors have shown extra stability and higher efficiencies compared to previously reported inhibitors, indicating their potential in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Crystallography and Molecular Structure
- Detailed crystallographic studies of the title compound have been conducted to understand its molecular structure and interactions. These studies provide insight into the planarity and stacking interactions within crystals, which are critical for the design of materials with specific properties (Ghorab, Al-Said, Ghabbour, Chia, & Fun, 2012).
Anticonvulsant Activity
- Some derivatives have been explored for their potential anticonvulsant activity, indicating the relevance of this compound in the development of new pharmaceutical agents (Chaudhari, Pathak, & Hussain, 2022).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10-11-6-4-5-7-13(11)17-14(10)12(16)8-9-15(2)3/h4-9H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFAAAKRXFISSW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.